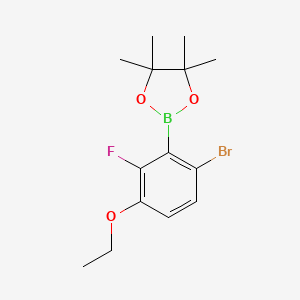

2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of arylboronic esters, characterized by a 1,3,2-dioxaborolane (pinacol boronate) core and a substituted phenyl group. The phenyl substituents include a bromo atom at position 6, an ethoxy group at position 3, and a fluoro atom at position 2. These substituents influence its electronic properties, steric hindrance, and reactivity in cross-coupling reactions like Suzuki-Miyaura couplings.

Properties

Molecular Formula |

C14H19BBrFO3 |

|---|---|

Molecular Weight |

345.01 g/mol |

IUPAC Name |

2-(6-bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H19BBrFO3/c1-6-18-10-8-7-9(16)11(12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

InChI Key |

HLAYLJFQSXRPRB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of a suitably substituted aryl halide or aryl bromide precursor. The key step is the formation of the boronate ester functional group, often achieved via palladium-catalyzed borylation using bis(pinacolato)diboron or related boron reagents under Suzuki–Miyaura coupling conditions.

Key Reagents and Catalysts

- Boronic ester source: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives such as bis(pinacolato)diboron.

- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0), palladium(II) trifluoroacetate, or palladium diacetate with phosphine ligands.

- Bases: Potassium carbonate, potassium hydroxide, or sodium carbonate.

- Solvents: Commonly tetrahydrofuran (THF), acetonitrile, toluene, or mixtures with water or alcohols.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

Representative Synthetic Procedures

Palladium-Catalyzed Borylation of Aryl Bromides

A typical procedure involves the reaction of the aryl bromide precursor bearing the 6-bromo, 3-ethoxy, and 2-fluoro substituents with bis(pinacolato)diboron in the presence of a palladium catalyst and base. The reaction is conducted in an inert atmosphere at elevated temperatures (70–110 °C) for several hours.

| Parameter | Condition |

|---|---|

| Starting material | 6-Bromo-3-ethoxy-2-fluoroaryl bromide |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) |

| Base | K2CO3 or KOH |

| Solvent | THF, acetonitrile, or toluene/water mixture |

| Temperature | 70–110 °C |

| Time | 8–36 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Yield | 44–89% (depending on conditions and substrates) |

This method is supported by multiple experimental reports showing high yields and reproducibility.

Alternative Catalytic Systems

Other palladium catalysts such as palladium(II) trifluoroacetate with triphenylphosphine have also been employed, often at lower temperatures (~30–50 °C), but sometimes with lower yields (9–37%) compared to Pd(PPh3)4 systems.

Stepwise Functionalization and Borylation

In some synthetic routes, the aryl ring is first functionalized with the ethoxy and fluorine substituents, followed by bromination at the 6-position. Subsequent borylation of the aryl bromide with bis(pinacolato)diboron under Suzuki–Miyaura conditions yields the target boronate ester. This stepwise approach allows for better control of regioselectivity and purity.

Reaction Mechanism

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boron reagent, and reductive elimination to form the aryl boronate ester. The presence of electron-withdrawing fluorine and electron-donating ethoxy groups influences the reactivity and regioselectivity of the reaction.

Purification and Characterization

The crude reaction mixture is typically filtered to remove palladium residues, extracted with organic solvents, washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and purified by column chromatography using petroleum ether/ethyl acetate mixtures. The final product is characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis.

Data Tables Summarizing Preparation Conditions

Exhaustive Research Findings and Notes

- The presence of fluorine and ethoxy groups on the aromatic ring affects the electronic environment, potentially influencing the oxidative addition step of the palladium catalyst.

- Bromination at the 6-position is typically performed prior to borylation to ensure regioselective functionalization.

- The choice of base and solvent plays a critical role in yield optimization; potassium carbonate and acetonitrile or THF are preferred.

- Reaction times vary from 3 to 36 hours depending on catalyst loading, temperature, and substrate reactivity.

- Purification by column chromatography is standard to isolate the pure boronate ester.

- Alternative methods such as direct lithiation followed by reaction with boron reagents are less common due to regioselectivity challenges and sensitivity of functional groups.

- The boronate ester formed is stable and suitable for subsequent Suzuki cross-coupling reactions, facilitating the synthesis of complex biaryl compounds.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium phosphate (K3PO4) in solvents like THF or toluene, are typically employed.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura cross-coupling reaction, the major product would be a biaryl compound formed by the coupling of the dioxaborolane moiety with an aryl halide.

Scientific Research Applications

2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.

Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for the synthesis of biologically active molecules.

Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.

Catalysis: The compound is investigated for its role in catalytic processes, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its ability to form stable complexes with transition metals, facilitating catalytic processes. The bromine and fluorine substituents on the phenyl ring also contribute to the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core but differing in substituents on the aryl ring. Key distinctions include halogenation patterns, alkoxy groups, and their positions, which affect reactivity, stability, and applications.

Halogen-Substituted Derivatives

a. 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₂H₁₄BBrClFO₂

- Key Features : Bromo, chloro, and fluoro substituents at positions 3, 2, and 6, respectively.

- Reactivity: The trifunctional halogenation enhances electrophilicity, making it suitable for sequential cross-coupling reactions. However, steric hindrance may reduce reaction rates compared to mono-halogenated analogs.

- Applications: Potential precursor for polyhalogenated biaryl systems in drug discovery .

- Purity : 97% (commercially available) .

b. 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Alkoxy- and Fluoro-Substituted Derivatives

a. 2-(2-Ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₂₀BFO₃

- Key Features : Ethoxy and fluoro groups at positions 2 and 6.

- Reactivity : The ethoxy group (electron-donating) may reduce electrophilicity compared to halogenated analogs, but the fluorine atom balances this effect.

- Synthesis : Commercially available with 95% purity .

b. 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₄H₁₈BCl₂O₄

- Key Features : Dichloro and dimethoxy substituents at positions 2,6 and 3,5, respectively.

- Reactivity : Chlorine atoms enhance electrophilicity, while methoxy groups increase solubility in polar solvents.

- Synthesis Yield : 92% via N-chlorosuccinimide (NCS) chlorination .

- Applications : Intermediate in indazole-based anticancer agents .

Fluorinated Derivatives

a. 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₃H₁₈BFO₂

- Key Features : Fluorobenzyl group instead of substituted phenyl.

- Reactivity : The benzyl group enables conjugation to biomolecules or polymers via C–B bond cleavage.

- Storage : Stable at 2–8°C .

b. 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Halogens (Br, Cl, F) : Increase electrophilicity and cross-coupling efficiency but may introduce steric hindrance .

- Alkoxy Groups (e.g., ethoxy, methoxy) : Enhance solubility and modulate electronic properties, though they can reduce reactivity compared to halogens .

- Fluorine : Balances electron withdrawal and steric effects, often improving metabolic stability in drug candidates .

Synthetic Efficiency :

- Halogenated derivatives (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) achieve high yields (92%) via optimized chlorination protocols .

- Commercial availability of compounds like 2-(3-bromo-2-chloro-6-fluorophenyl)-dioxaborolane (97% purity) highlights their industrial relevance .

Applications :

Biological Activity

The compound 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential applications in medicinal chemistry. Its structural characteristics suggest that it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BBrF O₃

- Molecular Weight : 266.12 g/mol

- CAS Number : 2246767-21-3

- Structural Characteristics : The presence of bromine and fluorine atoms indicates potential reactivity and biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anticancer Activity : Compounds similar to this boron derivative have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with signaling pathways such as the MAPK pathway, which is crucial in cell growth and differentiation .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor growth and metastasis. For instance, it could potentially inhibit ERK (extracellular signal-regulated kinases), which are integral to cancer progression .

- Cellular Interaction : The dioxaborolane structure suggests that it might interact with cellular components such as proteins and nucleic acids, potentially leading to altered cellular functions.

Case Study 1: Anticancer Efficacy

A study investigated the effects of boron-containing compounds on various cancer cell lines. Results indicated that the compound could significantly reduce cell viability in breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | ERK pathway inhibition |

Case Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition capabilities of similar compounds. The results showed that derivatives could inhibit kinases associated with tumor growth.

The proposed mechanisms through which this compound exerts its biological effects include:

- Signal Transduction Interference : By inhibiting key kinases like ERK1/2, the compound disrupts critical signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, leading to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors. A common route uses potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours, followed by extraction with ethyl acetate and neutralization with sodium bicarbonate . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to hydrolysis. Yield optimization (~43%) may require adjusting stoichiometry or catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) .

Q. How can the stability of this boronic ester be assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ HPLC or NMR to monitor decomposition. For example, dissolve the compound in DMSO-d₆ and track the disappearance of the boronic ester peak (δ ~1.3 ppm for pinacol methyl groups) under acidic (pH 3–5) or basic (pH 8–10) conditions at 25–50°C . Hydrolysis products (e.g., free boronic acid) can be identified via LC-MS. Store the compound at 0–6°C in anhydrous solvents to prevent degradation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential borate toxicity. Waste containing boron must be segregated and treated by specialized facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do the substituents (bromo, ethoxy, fluoro) influence the reactivity of this boronic ester in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups reduce electron density at the boron center, slowing transmetalation in Suzuki-Miyaura reactions. Ethoxy’s steric bulk may hinder catalyst accessibility. To mitigate, use bulky ligands (e.g., SPhos) or elevate reaction temperatures (80–100°C). Compare kinetics with analogs like 2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to isolate substituent effects .

Q. What advanced analytical techniques resolve contradictory data on regioisomeric impurities in this compound?

- Methodological Answer : Conflicting HPLC/MS results may arise from co-eluting impurities. Use 2D NMR (e.g., HSQC, HMBC) to assign regiochemistry: the fluorine atom (¹⁹F NMR, δ ~-110 ppm) couples with adjacent protons in NOESY experiments. High-resolution mass spectrometry (HRMS) can distinguish isomers via exact mass differences (e.g., Br vs. F isotopic patterns) .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model the boronic ester’s geometry and electron distribution. Simulate transmetalation barriers with Pd(0) catalysts to identify rate-limiting steps. Compare Mulliken charges at boron with experimental coupling efficiencies to validate predictions .

Experimental Design & Data Analysis

Q. What experimental design minimizes variability in Suzuki-Miyaura coupling yields with this boronic ester?

- Methodological Answer : Use a split-plot design:

- Main factors : Catalyst type (Pd(OAc)₂, XPhos Pd), base (K₂CO₃, CsF), solvent (THF, DMF).

- Subplots : Temperature (70°C, 90°C), stoichiometry (1:1 vs. 1:1.2 boronic ester:aryl halide).

- Replicates : 3× per condition. Analyze via ANOVA to identify significant interactions (e.g., Pd catalyst × base) .

Q. How to troubleshoot low yields in large-scale syntheses of this compound?

- Methodological Answer : Scale-up issues often stem from inefficient mixing or exothermic reactions. Use a jacketed reactor with controlled cooling (0–5°C) during reagent addition. Monitor reaction progress via in situ IR (C-B bond stretch ~1350 cm⁻¹). Post-reaction, employ fractional distillation or recrystallization (hexane/CH₂Cl₂) to improve purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.